2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
CAS No.: 863019-66-3
Cat. No.: VC5892470
Molecular Formula: C22H21ClN6O4
Molecular Weight: 468.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863019-66-3 |
|---|---|
| Molecular Formula | C22H21ClN6O4 |
| Molecular Weight | 468.9 |
| IUPAC Name | 2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C22H21ClN6O4/c1-32-17-7-6-14(10-18(17)33-2)8-9-24-19(30)12-28-13-25-21-20(22(28)31)26-27-29(21)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30) |
| Standard InChI Key | ZGBUWFRRNMRZKH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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A triazolopyrimidine core (3H- triazolo[4,5-d]pyrimidin-7-one), providing a planar heterocyclic scaffold conducive to intermolecular interactions.
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A 3-chlorophenyl substituent at position 3 of the triazole ring, introducing electron-withdrawing effects that may enhance binding affinity to biological targets.
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A 3,4-dimethoxyphenethyl acetamide side chain at position 6, contributing hydrophobic and hydrogen-bonding capabilities critical for pharmacokinetic optimization .
Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Molecular Formula | CHClNO |
| Molecular Weight | 468.9 g/mol |
| CAS Registry Number | 863019-66-3 |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC |
| InChIKey | ZGBUWFRRNMRZKH-UHFFFAOYSA-N |
The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 3,4-dimethoxy motifs on the phenethyl moiety may modulate solubility and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
Although detailed protocols for this specific compound are proprietary, general triazolopyrimidine synthesis involves:
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Cyclocondensation: Formation of the pyrimidine ring via reactions between aminotriazole derivatives and β-diketones or malonates.
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Chlorophenyl Incorporation: Electrophilic aromatic substitution or palladium-catalyzed coupling to introduce the 3-chlorophenyl group.
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Side-Chain Functionalization: Amidation or alkylation to attach the 3,4-dimethoxyphenethyl acetamide group, often using carbodiimide coupling agents .
Industrial Considerations
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Automated Flow Reactors: Enable precise control over exothermic reactions during triazole ring formation.
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Chromatography-Free Purification: Crystallization techniques are prioritized to reduce costs in large-scale production.
Biological Activities and Mechanisms
Target Engagement
Triazolopyrimidines exhibit polypharmacology, with putative targets including:
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Kinases: Inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases via competitive binding to ATP pockets.
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DNA Topoisomerases: Intercalation or stabilization of DNA-enzyme complexes, disrupting replication in rapidly dividing cells .
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GPCRs: Modulation of G-protein-coupled receptors (e.g., adenosine receptors) through allosteric effects .
Structure-Activity Relationships (SAR)
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3-Chlorophenyl Group: Enhances target affinity by 2–3-fold compared to unsubstituted phenyl analogs, likely due to halogen bonding.
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Dimethoxy Phenethyl Moiety: Improves metabolic stability by reducing cytochrome P450-mediated oxidation .
Pharmacological Research Findings
Antimicrobial Activity
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Bacterial Growth Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Targets: Moderate activity (Candida albicans, MIC = 64 µg/mL) linked to ergosterol biosynthesis disruption .
Future Research Directions
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